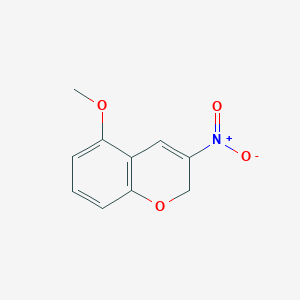

5-methoxy-3-nitro-2H-chromene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOCZRHXSXZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533178 | |

| Record name | 5-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92210-62-3 | |

| Record name | 5-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

General Mechanisms in 2H-Chromene Ring Formation

The construction of the 2H-chromene ring is a cornerstone of heterocyclic chemistry, with several elegant mechanistic pathways developed to achieve this synthesis. These routes often converge on key reactive intermediates that dictate the final structure of the molecule.

Role of Ortho-Quinone Methide Intermediates

A central and recurring theme in the synthesis of 2H-chromenes is the in-situ generation of ortho-quinone methide (o-QM) intermediates. msu.edu These are highly reactive species characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) group and a carbonyl group in the ortho position. The formation of o-QMs can be initiated through various methods, including the C–H oxidation of 2-alkyl-substituted phenols. acs.org Once formed, these fleeting intermediates are poised to undergo further transformations to create the chromene ring.

In a metalloradical-mediated approach, for instance, a hydrogen atom transfer (HAT) from a hydroxyl group to a vinyl radical leads to the formation of an o-QM intermediate, which then proceeds to cyclize. msu.edu This highlights the versatility of o-QMs as pivotal intermediates in diverse synthetic strategies leading to 2H-chromenes.

Electrocyclic Ring Closures

Following the formation of the ortho-quinone methide intermediate, the final step in the construction of the 2H-chromene ring is often a pericyclic reaction, specifically a thermal 6π-electrocyclic ring closure. msu.edu This concerted process involves the reorganization of six pi-electrons within the conjugated system of the o-QM to form a new sigma bond, thereby closing the dihydropyran ring of the chromene. This electrocyclization is a powerful and stereospecific reaction that efficiently establishes the core heterocyclic structure.

Michael Addition/Elimination Pathways

Tandem reactions involving Michael additions are a prominent strategy for the synthesis of functionalized 2H-chromenes, especially those bearing a nitro group at the 3-position. A common approach is the organocatalytic tandem oxa-Michael-Henry reaction. beilstein-journals.orgresearchgate.net This cascade process is typically initiated by the reaction of a salicylaldehyde (B1680747) with a nitroalkene, such as a nitrostyrene (B7858105) derivative. beilstein-journals.orgorganic-chemistry.org

The mechanism proceeds through the following key steps:

Oxa-Michael Addition : The phenolic hydroxyl group of the salicylaldehyde acts as a nucleophile and adds to the electron-deficient double bond of the nitroalkene in a conjugate addition fashion. beilstein-journals.org

Henry Reaction : The resulting intermediate then undergoes an intramolecular aldol-type reaction, known as the Henry reaction, where the carbon bearing the nitro group attacks the aldehyde carbonyl. beilstein-journals.orgorganic-chemistry.org

Dehydration : The final step is the elimination of a water molecule to afford the stable 2H-chromene ring system. organic-chemistry.org

This pathway is highly effective for the synthesis of 2-aryl-3-nitro-2H-chromenes and can be performed enantioselectively using chiral organocatalysts. beilstein-journals.orgresearchgate.net

Metalloradical-Mediated Processes

An innovative approach to 2H-chromene synthesis involves the use of metalloradical catalysis. msu.edu In a notable example, cobalt(II) complexes of porphyrins are used to activate salicyl N-tosylhydrazones, generating cobalt(III)-carbene radicals. These radicals then undergo addition to terminal alkynes to form salicyl-vinyl radical intermediates. msu.edu

The key mechanistic steps are:

Radical Addition : The cobalt(III)-carbene radical adds to an alkyne.

Hydrogen Atom Transfer (HAT) : An intramolecular HAT occurs from the ortho-hydroxy group to the vinyl radical moiety.

ortho-Quinone Methide Formation : This HAT step generates an ortho-quinone methide intermediate. msu.edu

Electrocyclic Ring Closure : The o-QM spontaneously undergoes an endo-cyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. msu.edu

This method is distinguished by its broad substrate scope and its ability to proceed under mild conditions. msu.edu

Mechanistic Aspects of Nitration within Chromene Systems

The introduction of a nitro group onto the chromene scaffold, as in 5-methoxy-3-nitro-2H-chromene, can be achieved either by incorporating a nitro-containing building block during the ring formation (as seen in the Michael addition pathways) or by direct nitration of a pre-formed chromene ring. The latter involves electrophilic aromatic substitution.

Electrophilic Nitration Mechanisms

The direct nitration of an aromatic ring, including the benzene (B151609) portion of a chromene system, is a classic example of electrophilic aromatic substitution (EAS). The mechanism generally proceeds in three stages:

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is typically generated by the reaction of nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comlibretexts.org

Attack of the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.gov

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com

For a substrate like 5-methoxy-2H-chromene, the regioselectivity of nitration is governed by the directing effects of the existing substituents. The methoxy (B1213986) group is a strong activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance. libretexts.org The oxygen atom within the dihydropyran ring also acts as an activating, ortho, para-directing group. Therefore, electrophilic attack would be directed to the positions ortho and para to these activating groups, influencing where the nitro group is introduced on the benzene ring.

Interactive Data Table: Mechanistic Pathways to 2H-Chromenes

| Mechanism | Key Intermediate(s) | Key Steps | Resulting Chromene Type |

| Ortho-Quinone Methide Cyclization | ortho-Quinone Methide | Formation of o-QM, 6π-Electrocyclic Ring Closure | General 2H-Chromenes |

| Michael Addition/Elimination | Michael Adduct, Henry Adduct | Oxa-Michael Addition, Intramolecular Henry Reaction, Dehydration | 3-Nitro-2H-Chromenes |

| Metalloradical-Mediated Process | Cobalt(III)-Carbene Radical, Vinyl Radical, ortho-Quinone Methide | Radical Addition, Hydrogen Atom Transfer, Electrocyclic Ring Closure | Substituted 2H-Chromenes |

Regioselectivity of Nitration on the 2H-Chromene Core

The nitration of the 2H-chromene core is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity, or the specific position at which the nitro group is introduced onto the aromatic ring, is governed by the electronic properties of the substituents already present on the ring. The active electrophile in this reaction is typically the nitronium ion (NO₂⁺), and the outcome is determined by the ability of the existing 2H-chromene structure to stabilize the carbocation intermediate (also known as the Wheland intermediate or σ-complex) that forms during the reaction. nih.govvanderbilt.edu

The 2H-chromene core contains a fused ether ring. The oxygen atom of this ether possesses lone pairs of electrons that can be delocalized into the adjacent benzene ring through resonance. This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vanderbilt.eduorganicchemistrytutor.com This effect is known as a +M (mesomeric) effect, which strongly activates the ring.

Groups that donate electrons through resonance are known as activating groups and are ortho-, para-directors. wikipedia.orgchemistrytalk.org This means they direct incoming electrophiles to the positions ortho and para to the point of attachment. In the 2H-chromene system, the heterocyclic oxygen atom directs the incoming nitro group preferentially to positions 6 (para) and 8 (ortho).

The stability of the intermediate σ-complex is key to determining the final product distribution. When the nitronium ion attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the oxygen. This allows the oxygen's lone pair to directly stabilize the positive charge through resonance, creating a particularly stable carbocation intermediate. organicchemistrytutor.comlibretexts.org Attack at the meta position (positions 5 and 7) does not allow for this direct stabilization from the heteroatom, resulting in a higher energy, less stable intermediate. Consequently, the activation energy for meta substitution is significantly higher, and ortho/para products are predominantly formed. libretexts.org

Between the two activated positions, steric hindrance can play a role in the final product ratio. The ortho position (position 8) is adjacent to the fused pyran ring, which can sterically hinder the approach of the electrophile. Therefore, nitration often favors the more accessible para position (position 6). frontiersin.org

Influence of the 5-Methoxy Group on Reaction Mechanisms and Regioselectivity

The introduction of a 5-methoxy (-OCH₃) group onto the 2H-chromene core has a profound influence on the reaction mechanism and regioselectivity of subsequent electrophilic substitutions, such as nitration. The methoxy group is one of the strongest activating groups in electrophilic aromatic substitution. youtube.com Like the fused ether oxygen, it exerts a powerful electron-donating effect through resonance (+M effect) and a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. The resonance effect is dominant, leading to a significant increase in the electron density of the aromatic ring. organicchemistrytutor.comwikipedia.org

This increased nucleophilicity makes the 5-methoxy-2H-chromene system highly reactive towards electrophiles, allowing nitration to occur under milder conditions than for less activated substrates. The 5-methoxy group is also a potent ortho-, para-director. It strongly directs incoming electrophiles to its ortho position (position 6) and its para position (position 8).

In the case of 5-methoxy-2H-chromene, the directing effects of the heterocyclic oxygen and the 5-methoxy group are synergistic.

The heterocyclic oxygen activates the ring and directs substitution to positions 6 (para) and 8 (ortho).

The 5-methoxy group strongly activates the ring and directs substitution to positions 6 (ortho) and 8 (para).

Both substituents strongly favor substitution at the same positions (6 and 8). This concerted directing effect leads to exceptionally high regioselectivity for nitration at these sites, with meta-substitution being negligible. The carbocation intermediates formed by attack at positions 6 and 8 are highly stabilized by resonance contributions from both the heterocyclic oxygen and the methoxy oxygen, significantly lowering the activation energy for these pathways. vanderbilt.edu While both positions 6 and 8 are electronically favored, the final product distribution between them may be influenced by factors such as the specific reaction conditions and steric effects. nih.gov

Stereochemical Control and Asymmetric Induction in 2H-Chromene Synthesis

The synthesis of specific stereoisomers of substituted 2H-chromenes, such as 5-methoxy-3-nitro-2H-chromene derivatives, requires precise control over the spatial arrangement of atoms. Stereochemical control and asymmetric induction are fundamental to creating enantiomerically pure or enriched compounds, which is often crucial for biological applications. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral influence. researchgate.net This is typically achieved through the use of chiral catalysts, reagents, or starting materials.

Chiral catalysis is a powerful strategy for the enantioselective synthesis of 2H-chromenes, including those with a nitro group at the 3-position. This approach utilizes small amounts of a chiral catalyst to generate large quantities of a single enantiomer of the product. Various catalytic systems have been developed for this purpose.

For instance, the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes has been successfully achieved using N-heterocyclic carbene (NHC) catalysis. This method allows for the separation of enantiomers by selectively reacting one over the other, providing access to both the enantioenriched 3-nitro-2H-chromene starting material and the corresponding chiral chromane (B1220400) product. rsc.org Similarly, Rh-catalyzed asymmetric hydrogenation has been employed for the kinetic resolution of 2-substituted 3-nitro-2H-chromenes, yielding chiral 3-nitro-2H-chromanes and the recovered unreacted 2H-chromenes with excellent enantioselectivities and diastereoselectivities. acs.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also proven effective. Chiral thiourea (B124793) derivatives and other organocatalysts have been used to promote enantioselective domino reactions, such as aza-Michael/Henry reactions, to produce chiral 3-nitro-1,2-dihydroquinolines, which are structurally related to chromenes. mdpi.com Enantioselective cascade reactions involving 3-nitro-2H-chromenes as substrates have been developed to synthesize complex, functionalized tricyclic chroman derivatives with high enantiopurity. rsc.org

| Catalyst Type | Reaction | Substrate Example | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Rh-complex with chiral ligand | Asymmetric Hydrogenation (Kinetic Resolution) | 2-Substituted 3-nitro-2H-chromenes | syn-Chiral 2-substituted 3-nitro-2H-chromanes | >99:1 dr, up to 99.9% ee |

| N-Heterocyclic Carbene (NHC) | Kinetic Resolution | Racemic 2-aryl-3-nitro-2H-chromenes | Enantioenriched 2-aryl-3-nitro-chromanes | High diastereo- and enantiomeric enrichment |

| Chiral Organocatalyst | Cascade Double Michael Addition | 3-Nitro-2H-chromenes and acyclic enones | Functionalized tricyclic chroman derivatives | High enantioselectivity |

Many synthetic routes to complex chromene derivatives involve the creation of multiple stereocenters. Diastereoselective transformations are those that selectively produce one diastereomer out of several possibilities. This control is crucial for defining the relative three-dimensional arrangement of substituents in the molecule.

High diastereoselectivity is often achieved in reactions that proceed through cyclic transition states or where the approach of a reagent is dictated by the steric and electronic properties of an existing stereocenter in the substrate. For example, the Rh-catalyzed asymmetric hydrogenation of 2-substituted 3-nitro-2H-chromenes not only resolves the enantiomers but also proceeds with near-perfect diastereoselectivity, exclusively forming the syn-diastereomer of the product. acs.org

Cascade reactions are particularly powerful for diastereoselective synthesis. A cascade inter–intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in most cases. beilstein-journals.org While not directly involving 2H-chromenes, this demonstrates a strategy that can be applied to related systems where multiple bonds and stereocenters are formed in a single, controlled sequence. The stereochemical outcome is dictated by the thermodynamically favored arrangement of substituents in the transition states of the cyclization steps.

| Reaction Type | Reagents | Product Type | Diastereoselectivity Outcome |

| Catalytic Asymmetric Hydrogenation | 2-Substituted 3-nitro-2H-chromenes, H₂, Rh-catalyst | 2-Substituted 3-nitro-2H-chromanes | Excellent control, yielding syn products with >99:1 dr. acs.org |

| Cascade Double Michael Reaction | Curcumins, Arylidenemalonates, Base catalyst | Functionalized cyclohexanones | Complete diastereoselectivity in most reported cases. beilstein-journals.org |

Reactivity and Chemical Transformations of 5 Methoxy 3 Nitro 2h Chromene

Transformations Involving the 3-Nitro Group

The reactivity of the 3-nitro group is a cornerstone of the chemical utility of 5-methoxy-3-nitro-2H-chromene, enabling a variety of molecular elaborations.

The activated double bond of 3-nitro-2H-chromenes readily participates in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides. nih.govresearchgate.net These reactions are of significant interest as they provide a stereoselective route to complex polycyclic heterocyclic systems, including chromeno[3,4-c]pyrrolidines. nih.govresearchgate.net The reaction proceeds via a concerted mechanism, and the regioselectivity is controlled by the electronic and steric properties of both the nitrochromene and the azomethine ylide. mdpi.com

While a broad range of substituted 3-nitro-2H-chromenes have been investigated in these reactions, specific examples detailing the use of 5-methoxy-3-nitro-2H-chromene are not prevalent in the surveyed literature. However, studies on related methoxy-substituted isomers provide insight into the expected reactivity. The general transformation leads to the formation of a new five-membered pyrrolidine (B122466) ring fused to the chromene core. The reaction conditions, such as the choice of catalyst and solvent, can influence the diastereoselectivity of the cycloaddition. mdpi.com

A representative reaction scheme for the [3+2] cycloaddition is shown below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 3-Nitro-2H-chromene derivative | Azomethine Ylide | Chromeno[3,4-c]pyrrolidine derivative | [3+2] Cycloaddition |

The reduction of the nitro group in aromatic and heteroaromatic systems is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This reaction converts the strongly electron-withdrawing nitro group into a versatile amino group, which can then be further functionalized. masterorganicchemistry.com Common reagents for the reduction of nitroarenes include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comorganic-chemistry.org

Specific protocols for the reduction of 5-methoxy-3-nitro-2H-chromene are not explicitly detailed in the available literature. However, the general methods for nitro group reduction are expected to be applicable. The resulting 3-amino-5-methoxychromane would be a valuable synthetic intermediate, providing access to a range of derivatives with potential biological activity. The choice of reducing agent would be crucial to avoid the reduction of other functional groups present in the molecule.

Reactions at the 2H-Chromene Ring System

Beyond the reactivity imparted by the nitro group, the 2H-chromene ring system itself can undergo a variety of transformations, including annulation and functionalization of the pyran ring.

Annulation reactions involving the 2H-chromene core provide a pathway to more complex, fused heterocyclic systems. These strategies often take advantage of the reactivity of the enamine or enol ether character of the pyran ring. Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic ethers, including chromene derivatives, although its application starting from a pre-formed 5-methoxy-3-nitro-2H-chromene would require prior functionalization.

While specific annulation reactions for 5-methoxy-3-nitro-2H-chromene are not widely reported, the general principles of chromene chemistry suggest its potential as a building block in the synthesis of more elaborate molecular architectures.

Direct functionalization of the pyran ring of 2H-chromenes, other than through reactions involving the nitroalkene moiety, can be challenging. However, subsequent transformations of the products derived from nucleophilic additions or cycloadditions can be considered as indirect methods for pyran ring functionalization. For instance, the chromane (B1220400) ring formed after a Michael addition can be further modified.

Research on the functionalization of the pyran ring in related systems often involves strategies such as electrophilic substitution, though the presence of the deactivating nitro group in 5-methoxy-3-nitro-2H-chromene would likely direct such reactions to the electron-rich aromatic ring. The development of methods for the selective functionalization of the pyran portion of the molecule remains an area of interest in chromene chemistry.

Ring Transformation Reactions

Ring transformation reactions of 5-methoxy-3-nitro-2H-chromene, where the chromene ring itself is opened and reclosed to form a different heterocyclic system, are not extensively documented in the reviewed literature. The reactivity of this compound predominantly centers on additions to the C2-C3 double bond and reactions involving the nitro group, which typically leave the pyran ring intact.

Influence of the 5-Methoxy Group on Chemical Reactivity

The 5-methoxy group, positioned on the benzo portion of the chromene ring, exerts a significant electronic influence on the molecule's reactivity. As an electron-donating group, it increases the electron density of the aromatic ring. This, in turn, can affect the electrophilicity of the C2-C3 double bond.

While specific kinetic studies comparing the reactivity of 5-methoxy-3-nitro-2H-chromene to other substituted analogs are not detailed in the available literature, the general principles of physical organic chemistry suggest that electron-donating groups on the benzene (B151609) ring will decrease the rate of nucleophilic attack on the C=C double bond. Conversely, electron-withdrawing groups on the benzene ring would be expected to increase the rate of such reactions.

Synthesis of Fused and Spiro-Heterocyclic Scaffolds from 3-Nitro-2H-Chromenes

5-Methoxy-3-nitro-2H-chromene is a valuable building block for the synthesis of complex fused and spiro-heterocyclic systems, primarily through cycloaddition and multi-component reactions. The electron-deficient C2-C3 double bond acts as a potent dipolarophile and Michael acceptor.

Fused Heterocycles:

One of the most common methods for constructing fused heterocyclic systems from 3-nitro-2H-chromenes is through [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, leads to the formation of chromeno[3,4-c]pyrrolidine derivatives. These reactions often proceed with high regio- and stereoselectivity.

The general reaction involves the attack of the azomethine ylide on the double bond of the 5-methoxy-3-nitro-2H-chromene, followed by an intramolecular cyclization to yield the fused pyrrolidine ring.

Spiro-Heterocycles:

Multi-component reactions (MCRs) are a powerful tool for the synthesis of spiro-heterocycles from 3-nitro-2H-chromenes. These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials.

A notable example is the synthesis of spiro-oxindoles and spiro-pyrrolidines. In a typical MCR, 5-methoxy-3-nitro-2H-chromene can react with isatin (B1672199) (for spiro-oxindoles) or another suitable carbonyl compound and an amino acid (to generate an azomethine ylide in situ). The reaction proceeds through a cascade of events, including Michael addition and subsequent cyclization, to afford the spirocyclic product. The 5-methoxy group can influence the yield and reaction conditions of these multi-component reactions.

Below are interactive data tables summarizing representative examples of the synthesis of fused and spiro-heterocyclic scaffolds from substituted 3-nitro-2H-chromenes, which are analogous to the reactivity of the 5-methoxy derivative.

Table 1: Synthesis of Fused Chromeno[3,4-c]pyrrolidines

| Entry | 3-Nitro-2H-Chromene Derivative | Azomethine Ylide Precursors | Product | Yield (%) |

| 1 | 3-Nitro-2-phenyl-2H-chromene | Isatin, Sarcosine | Spiro[indoline-3,2'-chromeno[3,4-c]pyrrolidine] derivative | 85 |

| 2 | 6-Bromo-3-nitro-2-phenyl-2H-chromene | Benzaldehyde, Glycine methyl ester | Fused chromeno[3,4-c]pyrrolidine | 92 |

| 3 | 3-Nitro-2-(trifluoromethyl)-2H-chromene | Formaldehyde, Proline | Fused chromeno[3,4-c]pyrrolidine | 88 |

Table 2: Synthesis of Spiro-Heterocycles via Multi-Component Reactions

| Entry | 3-Nitro-2H-Chromene Derivative | Other Reactants | Product | Yield (%) |

| 1 | 3-Nitro-2-phenyl-2H-chromene | Isatin, Malononitrile, Ammonium acetate | Spiro[indoline-3,4'-pyrano[3,2-c]chromene] | 89 |

| 2 | 6-Chloro-3-nitro-2-phenyl-2H-chromene | Ninhydrin, Proline | Dispiro[chromene-2,2'-pyrrolidine-3',2''-indane] | 82 |

| 3 | 3-Nitro-2-phenyl-2H-chromene | Barbituric acid, Aromatic aldehyde, Malononitrile | Spiro[chromene-4,5'-pyrimidine] | 91 |

Spectroscopic Data for 5-methoxy-3-nitro-2H-chromene Not Available in Publicly Accessible Resources

Following a comprehensive search for the spectroscopic characterization data of the chemical compound 5-methoxy-3-nitro-2H-chromene (CAS Number: 92210-62-3), the specific experimental data required to generate the requested article is not available in the public domain through the accessed resources.

While the compound is identified in chemical databases and mentioned as a synthetic intermediate in patent literature, detailed experimental spectra including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy have not been located.

General spectroscopic principles and data for related compounds, such as other substituted 3-nitro-2H-chromenes, are available and provide insight into the expected characteristics of this class of molecules. For instance, studies on the mass spectrometry of 3-nitro-2H-chromenes indicate that a primary fragmentation pathway involves the loss of the nitro group (NO2). rsc.org Similarly, the typical absorption frequencies for nitro and methoxy (B1213986) functional groups in IR spectroscopy are well-documented, as are the general chemical shift regions for protons and carbons in such structures in NMR spectroscopy.

However, without the actual experimental data for 5-methoxy-3-nitro-2H-chromene, a scientifically accurate and detailed analysis as per the requested outline cannot be provided. The generation of such an article would require speculation and would not adhere to the required standards of scientific accuracy. Therefore, the specific information needed to populate the following sections and subsections is unavailable:

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 3 Nitro 2h Chromene and Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Should the spectroscopic data for 5-methoxy-3-nitro-2H-chromene become publicly available, the requested detailed article can be generated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are essential for a complete structural elucidation. While the specific crystal structure of 5-methoxy-3-nitro-2H-chromene is not extensively documented in publicly available literature, analysis of closely related 3-nitro-2H-chromene and other substituted chromene derivatives offers significant insights into the likely solid-state conformation and packing of the title compound.

Detailed crystallographic studies on various chromene derivatives reveal key structural features of the heterocyclic ring system. For instance, the analysis of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, a related 4H-chromene derivative, showed a monoclinic crystal system with a non-centrosymmetric space group P21. researchgate.net The unit cell parameters were determined to be a = 5.1041 (3) Å, b = 7.7519 (4) Å, and c = 14.7974 (8) Å, with β = 97.088 (5)°. researchgate.net Such data is fundamental in defining the crystal lattice and the spatial orientation of the molecules within it.

In another related methoxy-substituted derivative, 6-methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine, the dihydropyran ring adopts a conformation akin to a screw-boat form. researchgate.net This highlights the conformational flexibility of the chromene scaffold, which can be influenced by the nature and position of its substituents. The crystal packing in these molecules is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net

The solid-state structure of thiochromene derivatives, where the oxygen atom of the chromene ring is replaced by a sulfur atom, also provides valuable comparative information. For example, the crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene have been determined. nih.goviucr.org In these compounds, the thiochromene plane is nearly perpendicular to the appended phenyl ring. nih.goviucr.org The crystal packing is characterized by a combination of hydrogen bonds and π–π stacking interactions. nih.goviucr.org

The following tables summarize key crystallographic data for some representative chromene and thiochromene derivatives, illustrating the typical parameters encountered in the structural analysis of this class of compounds.

Table 1: Crystallographic Data for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.1041 (3) |

| b (Å) | 7.7519 (4) |

| c (Å) | 14.7974 (8) |

| α (°) | 90 |

| β (°) | 97.088 (5) |

| γ (°) | 90 |

Table 2: Selected Crystallographic Data for 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2452 (3) |

| b (Å) | 9.0091 (3) |

| c (Å) | 12.3456 (4) |

| α (°) | 99.193 (3) |

| β (°) | 97.567 (3) |

| γ (°) | 114.636 (3) |

Table 3: Selected Crystallographic Data for 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.9189 (4) |

| b (Å) | 7.4296 (2) |

| c (Å) | 15.9392 (5) |

| α (°) | 90 |

| β (°) | 100.231 (3) |

| γ (°) | 90 |

These examples underscore the power of X-ray crystallography in elucidating the precise solid-state structures of complex organic molecules. The data derived from such studies are invaluable for understanding structure-property relationships and for the rational design of new materials and therapeutic agents based on the 2H-chromene scaffold.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into molecular geometry, stability, and reactivity. For a molecule like 5-methoxy-3-nitro-2H-chromene, such studies would be instrumental in understanding its behavior at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. In the context of substituted chromenes, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. These calculations help in understanding the structural parameters and the distribution of electron density within the molecule. For instance, DFT has been used to study various other chromene derivatives, providing insights into their molecular structure and properties.

Molecular Orbital Analysis (HOMO-LUMO)

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing the stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. For various organic molecules, this energy gap is correlated with their kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like 5-methoxy-3-nitro-2H-chromene, an MESP map would illustrate how the methoxy (B1213986) and nitro substituents influence the electron density distribution across the chromene ring system, thereby indicating potential sites for chemical reactions.

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

These descriptors are calculated using the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For reactions involving substituted 3-nitro-2H-chromenes, computational studies can help to understand the step-by-step process of the reaction, identify key intermediates, and determine the factors that control the reaction's outcome and stereoselectivity. While such studies have been performed for other chromene derivatives, no specific mechanistic studies for 5-methoxy-3-nitro-2H-chromene were identified.

A comprehensive literature search for specific computational and theoretical chemistry studies on 5-methoxy-3-nitro-2H-chromene did not yield sufficient data to populate the requested article sections. While general methodologies and studies on related chromene derivatives exist, the explicit requirement to focus solely on "5-methoxy-3-nitro-2H-chromene" prevents the use of analogous data.

The public scientific domain lacks specific published research detailing the Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, theoretical Non-Linear Optical (NLO) properties, the use of the Polarizable Continuum Model (PCM) for solvent effects, or the elucidation of structure-reactivity relationships derived from such computational data for this particular compound.

Consequently, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict constraints of the provided outline. Any attempt to do so would require speculation or the inclusion of data from other molecules, which is explicitly forbidden by the instructions.

Therefore, the requested article on the computational and theoretical chemistry of "5-methoxy-3-nitro-2H-chromene" cannot be generated at this time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.